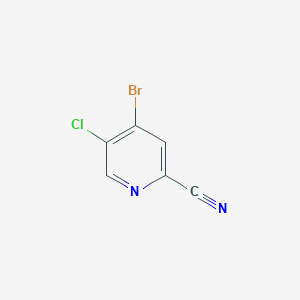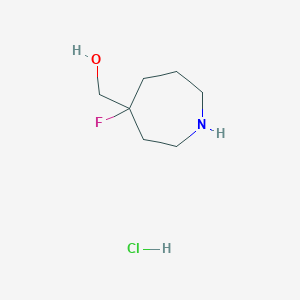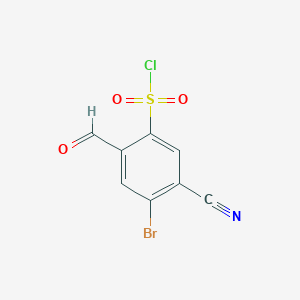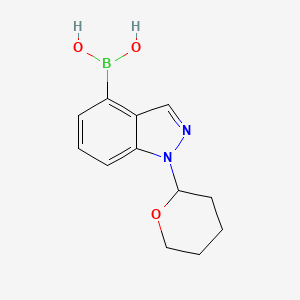
4-Bromo-5-chloropicolinonitrile
Vue d'ensemble
Description
“4-Bromo-5-chloropicolinonitrile” is a chemical compound with the molecular formula C6H2BrClN2 . It has an average mass of 217.451 Da and a mono-isotopic mass of 215.908981 Da .
Synthesis Analysis
The synthesis of “4-Bromo-5-chloropicolinonitrile” can be achieved through several methods. One such method involves the reaction of 4,5-dichloro-2-aminopyrimidine with potassium cyanide and 1,4-dibromobutane. Another method involves the reaction of 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-chloropicolinonitrile” consists of a pyridine ring substituted with a bromine atom at the 4-position and a chlorine atom at the 5-position .
Physical And Chemical Properties Analysis
“4-Bromo-5-chloropicolinonitrile” has a boiling point of 338.6 °C and a melting point of 193-195 °C. It is highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water.
Applications De Recherche Scientifique
Synthesis and Chemical Transformation:
- 4-Bromo-2-chlorotoluene, a compound related to 4-Bromo-5-chloropicolinonitrile, has been synthesized using a method involving reduction, diazotization, and Sandmeyer reaction, providing an insight into the chemical transformation possibilities of bromo-chloro nitriles (Xue Xu, 2006).
Photosynthesis Inhibition Studies:
- Compounds similar to 4-Bromo-5-chloropicolinonitrile, like bromoxynil, have been studied for their effects on photosynthesis, particularly their impact on CO2 fixation and fluorescence properties in plants (Z. Szigeti, E. Tóth, G. Paless, 1982).
Herbicide Resistance in Transgenic Plants:
- Research on bromoxynil, a related compound, demonstrates how transgenic plants can be engineered for resistance to herbicides, which could have implications for the use of 4-Bromo-5-chloropicolinonitrile in agricultural settings (D. Stalker, K. Mcbride, L. D. Malyj, 1988).
Metabolic Studies:
- Although not directly on 4-Bromo-5-chloropicolinonitrile, studies on similar compounds provide insights into the metabolic pathways and transformation products in biological systems, which is crucial for understanding the environmental and health impacts of these chemicals (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, T. Kishi, 2002).
Herbicide Assays in Biological Specimens:
- The detection and measurement of related benzonitrile herbicides, like bromoxynil, in various biological specimens are important for diagnosing acute poisoning, which can also be relevant for monitoring and managing the safety aspects of 4-Bromo-5-chloropicolinonitrile (R. Flanagan, M. Ruprah, 1989).
Orientations Futures
The high reactivity of bromo and nitro groups in similar compounds offers new opportunities for the synthesis of substituted phthalonitriles and various heterocyclic compounds . This suggests potential future directions in the synthesis and application of “4-Bromo-5-chloropicolinonitrile” and related compounds.
Propriétés
IUPAC Name |
4-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIODOZFQRPYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloropicolinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)

